molecular formula C10H15NO4 B12527974 2-Ethoxyethyl 2-cyano-3-methoxybut-2-enoate CAS No. 683774-24-5

2-Ethoxyethyl 2-cyano-3-methoxybut-2-enoate

Katalognummer: B12527974
CAS-Nummer: 683774-24-5
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: PITZOWKIPQYAOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxyethyl 2-cyano-3-methoxybut-2-enoate is an organic compound with the molecular formula C10H15NO4 It is known for its unique structure, which includes an ethoxyethyl group, a cyano group, and a methoxybutenoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 2-cyano-3-methoxybut-2-enoate typically involves the reaction of ethyl cyanoacetate with ethoxyethyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through distillation or recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxyethyl 2-cyano-3-methoxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the cyano group to an amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0-5°C.

    Substitution: Sodium ethoxide in ethanol at 50-70°C.

Major Products Formed

    Oxidation: 2-Ethoxyethyl 2-carboxy-3-methoxybut-2-enoate.

    Reduction: 2-Ethoxyethyl 2-amino-3-methoxybut-2-enoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Ethoxyethyl 2-cyano-3-methoxybut-2-enoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Ethoxyethyl 2-cyano-3-methoxybut-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ethoxyethyl and methoxybutenoate moieties contribute to the compound’s overall reactivity and stability. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethoxyethyl 2-cyano-3-methoxybut-2-enoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for further research in medicinal chemistry and drug development.

Eigenschaften

CAS-Nummer

683774-24-5

Molekularformel

C10H15NO4

Molekulargewicht

213.23 g/mol

IUPAC-Name

2-ethoxyethyl 2-cyano-3-methoxybut-2-enoate

InChI

InChI=1S/C10H15NO4/c1-4-14-5-6-15-10(12)9(7-11)8(2)13-3/h4-6H2,1-3H3

InChI-Schlüssel

PITZOWKIPQYAOZ-UHFFFAOYSA-N

Kanonische SMILES

CCOCCOC(=O)C(=C(C)OC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.